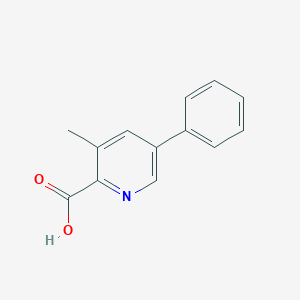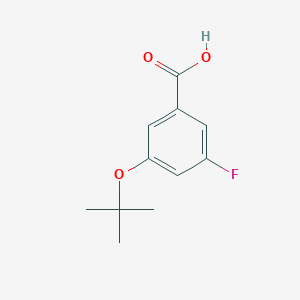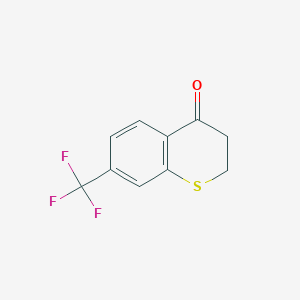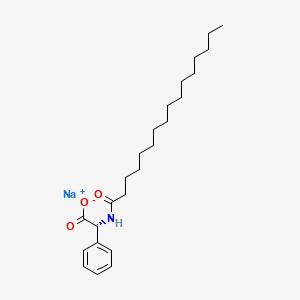
4,4,5,5-Tetramethyl-2-(1-(4-(trifluoromethyl)phenyl)cyclopropyl)-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4,5,5-Tetramethyl-2-(1-(4-(trifluoromethyl)phenyl)cyclopropyl)-1,3,2-dioxaborolane is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is known for its unique structure, which includes a boron atom bonded to a dioxaborolane ring and a cyclopropyl group substituted with a trifluoromethyl phenyl group. The presence of the boron atom makes it a valuable intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.
准备方法
The synthesis of 4,4,5,5-Tetramethyl-2-(1-(4-(trifluoromethyl)phenyl)cyclopropyl)-1,3,2-dioxaborolane typically involves a multi-step process. One common method includes the following steps:
Formation of the cyclopropyl intermediate: This step involves the reaction of a suitable cyclopropane precursor with a trifluoromethyl phenyl compound under specific conditions to form the cyclopropyl intermediate.
Introduction of the dioxaborolane ring: The cyclopropyl intermediate is then reacted with a boron-containing reagent, such as bis(pinacolato)diboron, to introduce the dioxaborolane ring. This reaction is typically carried out under catalytic conditions using a palladium or nickel catalyst.
Purification: The final product is purified using standard techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
化学反应分析
4,4,5,5-Tetramethyl-2-(1-(4-(trifluoromethyl)phenyl)cyclopropyl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Substitution reactions: The compound can participate in substitution reactions where the boron atom is replaced by other functional groups. Common reagents for these reactions include halides and nucleophiles.
Oxidation reactions: The boron atom in the compound can be oxidized to form boronic acids or boronate esters. This reaction is typically carried out using oxidizing agents such as hydrogen peroxide or sodium perborate.
Coupling reactions: The compound is a valuable intermediate in coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form carbon-carbon bonds. This reaction is catalyzed by palladium complexes and is widely used in the synthesis of biaryl compounds.
科学研究应用
4,4,5,5-Tetramethyl-2-(1-(4-(trifluoromethyl)phenyl)cyclopropyl)-1,3,2-dioxaborolane has several applications in scientific research:
Organic synthesis: The compound is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal chemistry: It is employed in the development of boron-containing drugs, which have shown promise in the treatment of cancer and other diseases.
Material science: The compound is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Catalysis: It serves as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
作用机制
The mechanism of action of 4,4,5,5-Tetramethyl-2-(1-(4-(trifluoromethyl)phenyl)cyclopropyl)-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom in the compound acts as a Lewis acid, facilitating the formation of covalent bonds with nucleophiles. This property is exploited in various catalytic and synthetic applications, where the compound enhances the reactivity and selectivity of the reactions.
相似化合物的比较
4,4,5,5-Tetramethyl-2-(1-(4-(trifluoromethyl)phenyl)cyclopropyl)-1,3,2-dioxaborolane can be compared with other boron-containing compounds, such as:
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: This compound also contains a dioxaborolane ring but differs in the substitution pattern on the aromatic ring.
(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone: This compound features a pyrrolidine group instead of a cyclopropyl group, leading to different reactivity and applications.
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: This compound contains a phosphorus atom instead of boron, resulting in distinct chemical properties and uses.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the trifluoromethyl group, which imparts unique electronic and steric properties to the compound.
属性
分子式 |
C16H20BF3O2 |
|---|---|
分子量 |
312.1 g/mol |
IUPAC 名称 |
4,4,5,5-tetramethyl-2-[1-[4-(trifluoromethyl)phenyl]cyclopropyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H20BF3O2/c1-13(2)14(3,4)22-17(21-13)15(9-10-15)11-5-7-12(8-6-11)16(18,19)20/h5-8H,9-10H2,1-4H3 |
InChI 键 |
AKHGWRRUYJBWCG-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2(CC2)C3=CC=C(C=C3)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


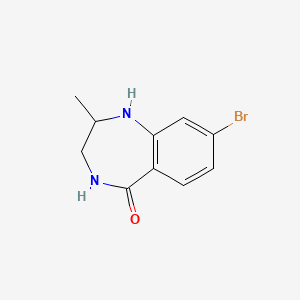
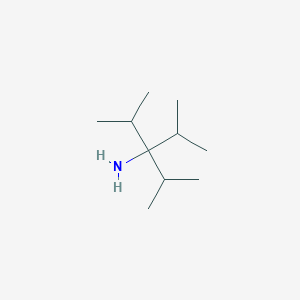


![Ethyl 1-[(4-methoxyphenyl)methyl]-5-(2-methylpropyl)pyrazole-4-carboxylate](/img/structure/B13892458.png)
![3-Benzyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B13892465.png)
![2,3,4,5-Tetrahydro-1H-benzo[D]azepin-7-amine 2hcl](/img/structure/B13892478.png)
